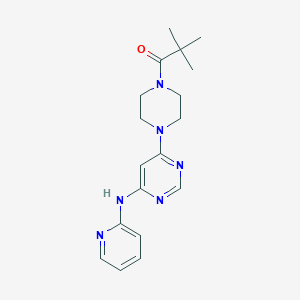

2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H24N6O and its molecular weight is 340.431. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

The compound exhibits biological activity primarily through its interaction with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation, making these compounds valuable in the treatment of cancers characterized by uncontrolled cell growth. The specific mechanisms include:

- CDK Inhibition : The compound has been shown to selectively inhibit CDK4 and CDK6, which are essential for the transition from the G1 phase to the S phase of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Anti-inflammatory Properties : Beyond its antitumor effects, it also demonstrates anti-inflammatory activity, potentially useful in treating conditions like rheumatoid arthritis .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound against various cancer cell lines and other biological targets:

Table 1: Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colorectal) | 0.5 | CDK4/6 Inhibition |

| MCF7 (Breast) | 0.8 | CDK4/6 Inhibition |

| A549 (Lung) | 0.6 | CDK4/6 Inhibition |

| Jurkat (Leukemia) | 0.3 | Induction of Apoptosis |

These results indicate that the compound is potent against various cancer types, highlighting its potential as a broad-spectrum anticancer agent.

Case Studies

-

Case Study on Breast Cancer :

A study conducted on MCF7 breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways. The study reported an IC50 value of 0.8 µM, indicating strong efficacy . -

Case Study on Colorectal Cancer :

In vitro experiments using HCT116 cells showed that the compound not only inhibited cell growth but also altered the expression of key proteins involved in cell cycle regulation and apoptosis. The observed IC50 was 0.5 µM, reinforcing its potential as a therapeutic agent against colorectal cancer . -

Anti-inflammatory Effects :

Research has also indicated that this compound can reduce pro-inflammatory cytokine production in vitro, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis. The mechanism appears to involve modulation of NF-kB signaling pathways .

科学研究应用

Anticancer Activity

Research indicates that compounds structurally similar to 2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)propan-1-one exhibit promising anticancer properties. Specifically, they have shown effectiveness against various cell proliferative disorders such as:

- Cancer : The compound may inhibit the activity of serine/threonine kinases, particularly cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which play crucial roles in cell cycle regulation and proliferation .

Anti-inflammatory Properties

The compound has potential applications in treating inflammatory diseases. Similar derivatives have been documented to reduce inflammation through their ability to inhibit specific signaling pathways involved in inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Mycobacterium tuberculosis. The structural characteristics of the compound enable it to disrupt bacterial cell functions.

Chemoprotective Effects

The ability of this compound to inhibit cell cycle progression in normal untransformed cells suggests its utility as a chemoprotective agent. This property is crucial for developing therapies that can protect healthy cells during chemotherapy treatments .

Case Studies and Research Findings

化学反应分析

2.2. Piperazine Coupling

The piperazine ring is typically linked to the pyrimidine via amide bond formation or alkylation :

-

Amide coupling : Reactions involving HCl/dioxane and microwave conditions (e.g., 120–130°C for 2–4 h) have been used to form amide bonds between aromatic amines and ketones .

-

Palladium-catalyzed couplings : Suzuki or Buchwald-Hartwig couplings may facilitate coupling of piperazine derivatives to pyrimidine cores, as observed in similar heterocyclic systems .

2.3. Propanone Functionalization

The 2,2-dimethylpropan-1-one group is introduced through alkylation or ketone formation :

-

Alkylation : Reactions with acetyl chloride or similar reagents under basic conditions (e.g., DIEA/DMAP) to form the ketone .

-

Purification : Silica gel chromatography with gradients (e.g., dichloromethane/methanol) is commonly used to isolate the final product .

Table 2: Comparative Analysis of Coupling Methods

| Method | Reagents | Temperature | Time | Yield Range | Advantages |

|---|---|---|---|---|---|

| Microwave-assisted coupling | HCl/dioxane | 120–130°C | 2–4 h | 8–67% | Rapid reaction, high efficiency |

| Palladium-catalyzed coupling | Pd₂(dba)₃, t-BuXPhos | Reflux (N₂) | Overnight | ~40–70% | High selectivity, versatile |

Challenges and Optimization

-

Selectivity : Positional control during pyrimidine substitution is critical. For example, truncation of fused rings can reduce kinase activity, as observed in pyrido[2,3-d]pyrimidine derivatives .

-

Efficiency : Microwave conditions significantly reduce reaction times compared to traditional heating .

-

Purification : Complex mixtures often require silica gel chromatography with optimized eluents (e.g., dichloromethane/methanol) .

Research Findings and Trends

-

Kinase-targeting moieties : Pyrimidine derivatives with amino substituents (e.g., pyridin-2-ylamino) are explored for kinase inhibition, though this compound’s biological activity is unspecified .

-

Microwave synthesis : Widely adopted for accelerating reaction kinetics and improving yields in heterocyclic chemistry .

-

Piperazine versatility : Common in drug design due to its ability to form stable amide bonds and interact with biological targets .

属性

IUPAC Name |

2,2-dimethyl-1-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-18(2,3)17(25)24-10-8-23(9-11-24)16-12-15(20-13-21-16)22-14-6-4-5-7-19-14/h4-7,12-13H,8-11H2,1-3H3,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGYYBFAQBLIHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC(=C2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。